molecular formula C26H32ClN7O3S2 B12372424 Dclk1-IN-5

Dclk1-IN-5

Cat. No.: B12372424
M. Wt: 590.2 g/mol
InChI Key: AJSKSKGAQOFYCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Dclk1-IN-5 involves several steps, including the preparation of benzopyrimido-diazipinone scaffolds . The synthetic route typically involves the following steps:

    Formation of the Core Scaffold: The core benzopyrimido-diazipinone scaffold is synthesized through a series of condensation reactions.

    Functionalization: Various functional groups are introduced to the core scaffold to enhance its binding affinity and selectivity for DCLK1.

    Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Dclk1-IN-5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions are commonly used to introduce different functional groups to the core scaffold.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dclk1-IN-5 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C26H32ClN7O3S2

Molecular Weight

590.2 g/mol

IUPAC Name

N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-methylpiperazine-1-carbothioamide

InChI

InChI=1S/C26H32ClN7O3S2/c1-17(2)39(35,36)23-8-6-5-7-21(23)30-24-19(27)16-28-25(32-24)31-20-10-9-18(15-22(20)37-4)29-26(38)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H,29,38)(H2,28,30,31,32)

InChI Key

AJSKSKGAQOFYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)NC(=S)N4CCN(CC4)C)OC

Origin of Product

United States

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